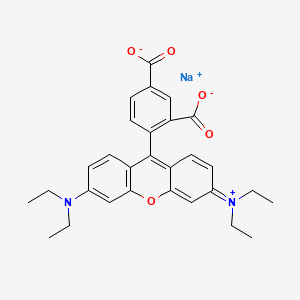

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt is a complex organic compound that belongs to the xanthene dye family. These dyes are known for their vibrant colors and are widely used in various applications, including biological staining and fluorescence microscopy. The compound’s unique structure allows it to interact with light in specific ways, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt typically involves multiple steps. One common method includes the reaction of 3,6-diamino-9-(2,4-dicarboxyphenyl)xanthylium with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency. The final product is often subjected to rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenating agents like chlorine or bromine; reactions may require catalysts and are often conducted at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives of the original compound.

Scientific Research Applications

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Employed in fluorescence microscopy for staining and imaging biological samples.

Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.

Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt involves its ability to absorb and emit light at specific wavelengths. This property is due to the compound’s conjugated structure, which allows for the delocalization of electrons. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the fluorescence properties of the compound, making it useful for detecting and quantifying biological molecules.

Comparison with Similar Compounds

Similar Compounds

Fluorescein: Another xanthene dye with similar fluorescence properties but less photostable.

Rhodamine B: A xanthene dye used in similar applications but with different absorption and emission spectra.

Eosin Y: A xanthene dye with applications in histology and cytology.

Uniqueness

Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, inner salt, sodium salt is unique due to its specific structural features, which provide enhanced photostability and fluorescence intensity compared to other xanthene dyes. Its ability to form stable complexes with various biological molecules makes it particularly valuable for scientific research and industrial applications.

Biological Activity

Xanthylium compounds, particularly the sodium salt of 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, have garnered attention in biological research due to their unique properties and applications. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview.

- Chemical Formula: C29H29N2NaO5

- Molecular Weight: 479.01 g/mol

- Solubility: Soluble in water and ethanol

- Appearance: Typically appears as a dark red powder.

| Property | Value |

|---|---|

| Molecular Formula | C29H29N2NaO5 |

| Molecular Weight | 479.01 g/mol |

| Solubility | Water: soluble; Ethanol: soluble |

| Appearance | Dark red powder |

| Fluorescence | Orange |

Anticancer Properties

Research has indicated that xanthylium derivatives exhibit promising anticancer activity. A notable study demonstrated that sulforhodamine B (SRB), a related compound, is widely used in cancer research to assess cell viability due to its ability to bind to cellular proteins. The binding mechanism allows for quantification of cell proliferation and cytotoxicity in cancer cells.

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. The compound's interaction with cellular proteins leads to alterations in cell cycle regulation and promotes programmed cell death pathways.

Case Studies

- HeLa Cell Study : In a study focusing on HeLa cells, it was found that treatment with xanthylium derivatives led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxic effects at relatively low concentrations .

- Tumor Model Evaluation : Another investigation utilized xenograft models to assess the in vivo efficacy of xanthylium compounds. Results showed a marked decrease in tumor size compared to control groups treated with saline solutions .

Applications in Fluorescence Staining

Xanthylium compounds are extensively utilized in fluorescence microscopy due to their fluorescent properties. They are particularly effective in staining techniques for cellular imaging, allowing researchers to visualize cellular structures and functions.

Table 2: Summary of Biological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| HeLa Cell Viability | IC50 = 15 µM; significant cytotoxicity | |

| Tumor Model Evaluation | Reduced tumor size in xenograft models |

Toxicological Profile

While xanthylium compounds show potential therapeutic benefits, their toxicological profiles must be carefully evaluated. Reports indicate that these compounds can irritate skin and eyes upon contact and may pose respiratory hazards if inhaled .

Safety Precautions

- Irritation Risk : Use appropriate protective equipment when handling.

- Storage Conditions : Store in a cool, dark place to maintain stability.

Properties

CAS No. |

65392-81-6 |

|---|---|

Molecular Formula |

C29H29N2NaO5 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C29H30N2O5.Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);/q;+1/p-1 |

InChI Key |

QSDRVNJWBDNNPE-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.